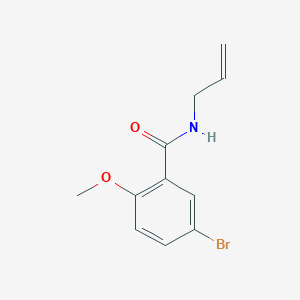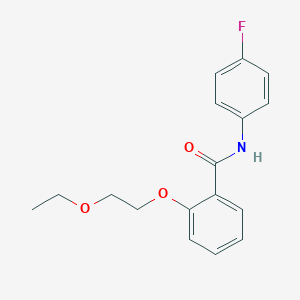
5-Chloro-2-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-isopropoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide and has a molecular formula of C11H14ClNO2. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool in the field of research.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-isopropoxybenzamide involves the binding of the compound to the TRPM8 ion channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the channel to function properly. As a result, the activity of the TRPM8 channel is inhibited, leading to a reduction in cold sensation.
Biochemical and Physiological Effects:
Apart from its role in inhibiting the TRPM8 channel, this compound has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-2-isopropoxybenzamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows researchers to study the specific role of this channel in various physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the study of 5-Chloro-2-isopropoxybenzamide. One potential application is in the development of novel therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the role of the TRPM8 channel in various physiological processes, which may lead to the development of new treatments for pain and sensory disorders.
In conclusion, this compound is a valuable compound that has potential applications in various fields of scientific research. Its selectivity for the TRPM8 ion channel makes it a valuable tool for studying the role of this channel in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of novel therapies.
Synthesemethoden
The synthesis of 5-Chloro-2-isopropoxybenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine. The reaction is catalyzed by a base such as sodium hydroxide, and the final product is obtained by acidification and filtration. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
One of the primary applications of 5-Chloro-2-isopropoxybenzamide is in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. By blocking this channel, this compound can be used to study the role of TRPM8 in various physiological processes, such as thermoregulation, pain perception, and sensory processing.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
5-chloro-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
JYMXEXHWDWIRGS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)
![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)